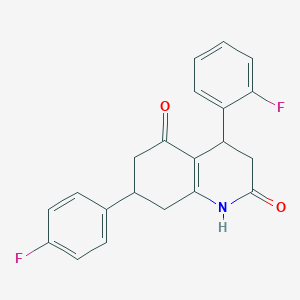

![molecular formula C22H28N2O3 B5569243 8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound under discussion is a derivative within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one class, characterized by a unique spirocyclic structure. This class of compounds has been explored for various biological activities, including antihypertensive and neuroprotective effects, emphasizing their significance in medicinal chemistry research.

Synthesis Analysis

The synthesis of derivatives in the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series often involves multi-step chemical reactions, including Michael addition and cyclization processes. For instance, the synthesis and evaluation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity involve substituting the 8 position with various functional groups to screen as potential antihypertensive agents (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives is critical for their biological activity. For example, the crystal structure analysis of specific derivatives reveals the importance of the spirocyclic framework and substituent positions for binding affinity and activity (Chiaroni et al., 2000).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions and oxidative cyclizations, to introduce different functional groups or to modify the existing structure for enhanced activity or specificity. The regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives exemplifies the synthetic versatility of the spirocyclic scaffold (Farag et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the specific substituents on the spirocyclic core. These properties are crucial for the compound's biological activity and pharmacokinetics.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and the presence of functional groups determine the compound's interaction with biological targets. The synthesis and structure-activity relationship studies of 1-oxa-3,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists highlight the chemical property considerations for therapeutic application (Tsukamoto et al., 1995).

Applications De Recherche Scientifique

Pharmacological Properties and Molecular Mechanisms

Compounds with complex structures similar to the one mentioned often have varied pharmacological properties. For example, thymol, a naturally occurring compound, demonstrates a wide range of pharmacological properties including antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. These effects are attributed to its ability to inhibit cytokine and chemokine recruitment, scavenge free radicals, enhance endogenous antioxidants, and stabilize membranes (M. F. Nagoor Meeran et al., 2017).

Carvacrol, another compound, is known for its antimicrobial and anti-biofilm activities, targeting a wide range of bacteria and fungi responsible for infectious diseases. It shows promise in being combined with nanomaterials for preventing biofilm-associated infections (A. Marchese et al., 2018).

Therapeutic Potential

The therapeutic potential of such compounds extends to treating cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases. Their modes of action can include apoptosis induction, generation of reactive oxygen species, activation of caspases, and effects on mitochondrial functions, demonstrating their role in disease management and therapy (Mohammad Hossain et al., 2020).

Pharmacokinetics and Drug Development

Research into the pharmacokinetics and drug development of these compounds is crucial for understanding how they can be effectively utilized in therapeutic settings. Studies often focus on absorption, metabolism, elimination, and the balance between formation and detoxification of active metabolites to determine potential toxicity and therapeutic efficacy (M. Cornet, V. Rogiers, 1997).

Propriétés

IUPAC Name |

8-[(5-methylfuran-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-17(19-6-4-3-5-7-19)14-24-16-22(27-21(24)25)10-12-23(13-11-22)15-20-9-8-18(2)26-20/h3-9,17H,10-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDOTOOFCZUQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

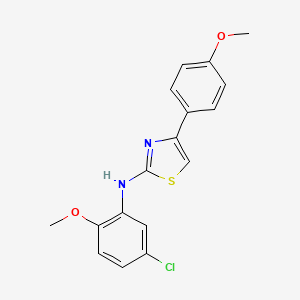

![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)

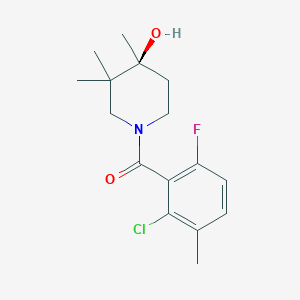

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

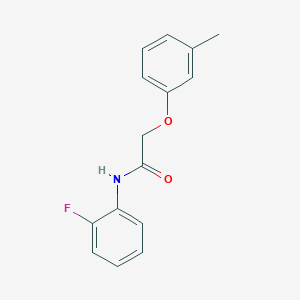

![7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)

![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)